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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B10800370 Get Quote

Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B

RNA-dependent RNA polymerase, which is essential for viral replication.[3] The chemical name

for Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate. During the synthesis and storage of Sofosbuvir,

various impurities can form, including diastereomers, which may affect the safety and efficacy

of the drug product.[3]

This application note details the Nuclear Magnetic Resonance (NMR) characterization of

Sofosbuvir impurity A, a known diastereomer of the active pharmaceutical ingredient (API).

The structural elucidation and quantification of such impurities are critical for ensuring the

quality and consistency of the final drug product, in accordance with regulatory guidelines such

as those from the International Council on Harmonisation (ICH). We present a comprehensive

approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for

structural confirmation, alongside a quantitative NMR (qNMR) protocol for accurate purity

assessment.

Structural Elucidation of Sofosbuvir Impurity A
Sofosbuvir impurity A is a diastereomer of Sofosbuvir, with the same molecular formula

(C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ). The diastereomeric relationship arises
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from a different stereochemical configuration at one of the chiral centers. The primary

techniques for elucidating the structure of such closely related compounds are high-resolution

NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D correlation

experiments like COSY, HSQC, and HMBC.

A comparative analysis of the NMR spectra of Sofosbuvir and its impurity A reveals subtle but

distinct differences in chemical shifts and coupling constants, particularly for the nuclei in close

proximity to the altered stereocenter.

Quantitative Analysis by NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of

pharmaceutical substances.[4] Its key advantage lies in the direct proportionality between the

integrated signal intensity of a specific nucleus and its molar concentration, often eliminating

the need for a reference standard of the analyte itself. For the quantification of Sofosbuvir
impurity A, a 1H-qNMR method is presented, utilizing a certified internal standard.

Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shift data for

Sofosbuvir and Sofosbuvir Impurity A in DMSO-d₆. This data is for illustrative purposes to

demonstrate the expected differences between the diastereomers.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Proton

Assignment

Sofosbuvir (δ,

ppm)

Sofosbuvir

Impurity A (δ,

ppm)

Multiplicity J (Hz)

Uracil-H6 7.95 7.93 d 8.1

Phenyl-H 7.40-7.20 7.42-7.22 m -

Uracil-H5 5.65 5.66 d 8.1

Ribose-H1' 6.05 6.08 d 4.2

Isopropyl-CH 4.85 4.83 sept 6.2

Ribose-H5'a,

H5'b
4.30-4.15 4.32-4.17 m -

Ribose-H3' 4.10 4.12 m -

Alanine-CH 3.95 4.05 m -

Ribose-H2' 2.50 2.55 m -

Isopropyl-CH₃ 1.20, 1.18 1.22, 1.19 d, d 6.2

Alanine-CH₃ 1.25 1.28 d 7.1

Ribose-CH₃ 1.10 1.12 s -

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
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Carbon Assignment Sofosbuvir (δ, ppm)
Sofosbuvir Impurity A (δ,

ppm)

Alanine-C=O 172.5 172.8

Uracil-C4 163.0 163.1

Uracil-C2 150.8 150.9

Phenyl-C (ipso) 150.5 150.6

Uracil-C6 140.5 140.4

Phenyl-C 129.8, 124.5, 120.0 129.9, 124.6, 120.1

Ribose-C4' (with F) 123.0 (d, J=250) 123.5 (d, J=252)

Uracil-C5 102.0 102.1

Ribose-C1' 88.0 88.5

Ribose-C3' 79.0 79.2

Ribose-C5' 65.0 65.3

Isopropyl-CH 68.5 68.4

Alanine-CH 50.0 50.5

Ribose-C2' 40.0 40.3

Isopropyl-CH₃ 21.5, 21.3 21.6, 21.4

Alanine-CH₃ 16.5 16.8

Ribose-CH₃ 18.0 18.2

Experimental Protocols
Protocol for NMR Sample Preparation
Objective: To prepare a sample of Sofosbuvir containing Impurity A for qualitative and

quantitative NMR analysis.

Materials:
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Sofosbuvir API sample

Sofosbuvir Impurity A reference standard

Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D

Internal Standard (e.g., Maleic acid, certified)

High-precision analytical balance

Volumetric flasks (5 mL)

High-quality 5 mm NMR tubes

Pipettes and tips

Procedure:

For Qualitative Analysis (1D and 2D NMR):

1. Accurately weigh approximately 10-20 mg of the Sofosbuvir API sample.

2. Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.

3. Vortex the vial until the sample is completely dissolved.

4. Transfer the solution to a 5 mm NMR tube.

For Quantitative Analysis (qNMR):

1. Accurately weigh approximately 20 mg of the Sofosbuvir API sample into a vial.

2. Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the

same vial.

3. Record the exact weights of both the sample and the internal standard.

4. Add 1.0 mL of DMSO-d₆ to the vial.
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5. Vortex thoroughly to ensure complete dissolution of both the sample and the internal

standard.

6. Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.

Protocol for NMR Data Acquisition
Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation and

quantification.

Instrumentation:

500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Software:

Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

Acquisition Parameters:

¹H NMR (Qualitative and Quantitative):

Pulse Program: zg30

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans (NS): 16 (qualitative), 64 (quantitative)

Relaxation Delay (D1): 5 s (qualitative), 30 s (quantitative - ensure full relaxation, at least 5

times the longest T1)

Acquisition Time (AQ): ~3 s

Spectral Width (SW): 16 ppm

¹³C NMR:
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Pulse Program: zgpg30 (proton decoupled)

Number of Scans (NS): 1024 or more

Relaxation Delay (D1): 2 s

Spectral Width (SW): 240 ppm

2D COSY:

Pulse Program: cosygpqf

Number of Scans (NS): 8-16

Relaxation Delay (D1): 1.5 s

2D HSQC:

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (NS): 4-8

Relaxation Delay (D1): 1.5 s

2D HMBC:

Pulse Program: hmbcgplpndqf

Number of Scans (NS): 16-32

Relaxation Delay (D1): 1.5 s

Protocol for NMR Data Processing and Analysis
Objective: To process the acquired NMR data for structural assignment and quantification of

Impurity A.

Software:
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NMR data processing software (e.g., MestReNova, TopSpin).

Procedure:

Qualitative Analysis:

1. Apply Fourier transformation, phase correction, and baseline correction to all spectra.

2. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

3. Integrate all peaks in the ¹H spectrum.

4. Assign the peaks in the ¹H and ¹³C spectra of Sofosbuvir and Impurity A based on

chemical shifts, multiplicities, and integration.

5. Use COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon

correlations and finalize the structural assignments.

Quantitative Analysis (qNMR):

1. Process the ¹H-qNMR spectrum with careful phasing and baseline correction.

2. Select a well-resolved, non-overlapping signal for the analyte (Impurity A) and the internal

standard. For example, a distinct proton on the ribose moiety of Impurity A and the olefinic

protons of maleic acid.

3. Integrate the selected signals accurately.

4. Calculate the concentration of Impurity A using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std /

m_sample) * P_std

Where:

I = Integral value
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N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P_std = Purity of the internal standard

Visualizations
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Caption: Experimental Workflow for NMR Characterization.
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Caption: Logical Relationship between Sofosbuvir and Impurity A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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